molecular formula C10H10F3NO3 B8121241 N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide

Cat. No.: B8121241
M. Wt: 249.19 g/mol
InChI Key: USKUZGFBZCGLEK-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a chemical compound featuring a benzamide core scaffold, intended for research applications in medicinal chemistry and drug discovery. This molecule incorporates key structural motifs, including a phenolic hydroxyl group and a trifluoromethoxy substituent on the aromatic ring, which are known to influence the compound's physicochemical properties, such as its polarity, metabolic stability, and potential for molecular interactions . The N-ethylamide moiety further modulates the molecule's lipophilicity and hydrogen-bonding capacity. Benzamide derivatives with similar structural features, particularly those containing the trifluoromethoxy group, have demonstrated significant relevance in pharmaceutical research. Recent studies have shown that such scaffolds can be synthesized into novel compounds with promising biological activities . For instance, related N-substituted-4-(trifluoromethoxy)benzamide compounds have been developed as potent scaffolds exhibiting notable antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli , as well as excellent anticancer activity against human lung cancer (A549) cell lines in in vitro studies . The presence of the trifluoromethoxy group is a common strategy in lead optimization to enhance membrane permeability and overall bioavailability. This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a versatile building block or a key intermediate in the synthesis of more complex molecules for screening assays, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents.

Properties

IUPAC Name

N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKUZGFBZCGLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide

    Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following benzamide derivatives share partial structural similarity with N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide:

Compound Name Substituents Molecular Formula Key Features Reference
N,N-Dimethyl-4-(trifluoromethoxy)benzamide -OCF₃ (4-position), -N(CH₃)₂ C₁₀H₁₀F₃NO₂ Lacks hydroxyl group; dimethylamide enhances steric hindrance.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide -OCF₃ on pyridine, difluorophenyl amide C₂₀H₁₂F₅N₂O₂ Extended aromatic system; higher molecular weight.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide -OCF₃ (4-position), hydroxyethoxy-thiophene side chain C₁₆H₁₆F₃NO₄S Complex substituent increases hydrophilicity; thiophene enhances π-stacking.
Key Observations:
  • Trifluoromethoxy Group : Present in all listed compounds, this group increases metabolic stability and lipophilicity, as seen in its role in pesticides (e.g., diflufenican ).
  • Amide Substitution : The ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like dimethylamide or thiophene-containing chains .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
  • Target Compound (Hypothetical) : Expected IR bands include:
    • ν(OH) at ~3150–3400 cm⁻¹ (broad, hydroxyl).
    • ν(C=O) at ~1660–1680 cm⁻¹ (amide carbonyl).
    • ν(OCF₃) at ~1250–1300 cm⁻¹ (C-F stretching) .
  • N,N-Dimethyl-4-(trifluoromethoxy)benzamide :
    • ν(C=O) at 170.4 ppm (¹³C NMR), confirming amide formation.
    • Aromatic protons at δ 7.41–7.49 ppm (¹H NMR).
Nuclear Magnetic Resonance (NMR):
Compound Feature ¹H NMR Shift (δ, ppm) ¹³C NMR Shift (δ, ppm) Notes
Trifluoromethoxy Group Not directly observed ~120.5 (q, J = 258 Hz) Quadrupolar splitting due to CF₃ .
Aromatic Protons 7.20–7.49 (m, aromatic H) 129.0–150.0 (aromatic C) Substituent-dependent shifts .

Biological Activity

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cellular membranes. The hydroxy group allows for the formation of hydrogen bonds, which can modulate the activity of various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's stability and reactivity, while the hydroxy group can engage in hydrogen bonding with active sites on target proteins:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro studies have shown that derivatives of aminobenzamide scaffolds exhibit varying degrees of DPP-IV inhibition, suggesting that related compounds may share similar properties .
  • Cancer Therapeutics : Research indicates that this compound may possess anticancer properties. Compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells .

In Vitro Studies

A series of in vitro evaluations have been conducted to assess the biological activity of this compound:

Study Target Result
DPP-IV InhibitionDipeptidyl Peptidase-IVCompounds showed up to 38% inhibition at 100 μM concentration .
CytotoxicityA-549 and MCF-7 Cell LinesSignificant cytotoxic effects observed; specific IC50 values pending further studies .

Case Studies

  • DPP-IV Inhibitors : A study utilizing computer-aided drug design identified several N-substituted aminobenzamides that inhibited DPP-IV more effectively than existing treatments. This suggests that this compound could be explored further as a DPP-IV inhibitor .
  • Anticancer Activity : In a recent evaluation, several derivatives were synthesized and tested against cancer cell lines. The presence of the trifluoromethoxy group was noted to enhance the cytotoxic effects compared to non-fluorinated analogs, indicating a potential pathway for developing new anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

  • Trifluoromethoxy Group : Enhances potency by improving lipophilicity and binding affinity to target enzymes.
  • Hydroxy Group : Facilitates interactions through hydrogen bonding, crucial for enzyme modulation.

Q & A

Q. What are the optimized synthetic routes for N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide, and how can purity be maximized?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Acylation : Reacting hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) in dichloromethane with a base (e.g., potassium carbonate) .
  • Purification : Use of inert conditions (e.g., Schlenk flasks) and immediate processing of intermediates to avoid decomposition. Sodium pivalate purity is critical; anhydrous forms yield higher product purity .
  • Hazard Mitigation : Pre-reaction risk assessments for reagents like trichloroisocyanuric acid and p-trifluoromethylbenzoyl chloride, which require ventilation and PPE .

Q. What precautions are necessary for handling and storing this compound?

  • Thermal Sensitivity : Differential Scanning Calorimetry (DSC) reveals decomposition upon heating. Store at ≤ –20°C in amber vials to prevent light/heat degradation .
  • Mutagenicity : Ames II testing shows mutagenicity comparable to benzyl chloride. Use fume hoods and avoid direct skin contact .
  • Reactivity : Avoid prolonged exposure to moisture or oxygen, which may hydrolyze the trifluoromethoxy group .

Q. Which analytical methods are most effective for structural characterization?

  • Spectroscopy : 1^1H/13^13C NMR and IR confirm functional groups (e.g., hydroxy, trifluoromethoxy) and regiochemistry. For example, N-benzyloxy analogs show distinct amide carbonyl peaks at ~168 ppm in 13^13C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen bonding networks involving the hydroxy and benzamide groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate reaction pathways for derivatization?

  • Anomeric Amide Reactivity : The compound’s N-acyloxy-N-alkoxyamide structure undergoes HERON (Heterolytic Ring-Opening Nitration) reactions under thermal stress, producing nitrenes or radical intermediates. Computational studies (e.g., DFT) can model transition states .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) at the hydroxy position require protection/deprotection strategies to avoid side reactions .

Q. How does stability vary under different experimental conditions?

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to ethers, which may induce radical decomposition .
  • pH-Dependent Degradation : The hydroxy group undergoes acid-catalyzed hydrolysis (e.g., in HCl/THF), forming carboxylic acid byproducts. Monitor via HPLC at 254 nm .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., N-benzyloxy-4-trifluoromethylbenzamide) . For crystallography, use SHELX’s twin refinement (TWIN/BASF) for high-resolution data with possible twinning .
  • Dynamic Effects : Variable-temperature NMR can clarify conformational exchange broadening in the ethyl group .

Q. What strategies assess mutagenicity and metabolic stability?

  • Ames Testing : Compare mutagenic potency to structurally related anomeric amides (e.g., N-acetoxy-N-ethoxybenzamide) using Salmonella typhimurium strains .
  • Metabolic Profiling : Incubate with liver microsomes and analyze via LC-MS to identify oxidative metabolites (e.g., hydroxylation at the ethyl group) .

Q. How can computational modeling guide derivative design?

  • Docking Studies : Use PubChem 3D conformers (e.g., CID 1455359) to predict binding to targets like kinases or GPCRs. The trifluoromethoxy group enhances lipophilicity (cLogP ~3.2) .
  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .

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